N'-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)-methylidene]hydrazinecarboxylic acid t-butyl ester
Description
This compound belongs to the class of hydrazinecarboxylic acid tert-butyl esters, characterized by a hydrazine backbone functionalized with a substituted aryl group and a tert-butyl ester moiety. The 3,5-bis(trifluoromethyl)phenyl substituent confers unique electronic and steric properties due to the strong electron-withdrawing trifluoromethyl (-CF₃) groups. These features enhance lipophilicity and metabolic stability, making such compounds valuable intermediates in medicinal chemistry, particularly in the synthesis of kinase inhibitors or protease inhibitors .
Properties
IUPAC Name |
tert-butyl N-[(Z)-[amino-[3,5-bis(trifluoromethyl)phenyl]methylidene]amino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F6N3O2/c1-12(2,3)25-11(24)23-22-10(21)7-4-8(13(15,16)17)6-9(5-7)14(18,19)20/h4-6H,1-3H3,(H2,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZHXOHZUCWNRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C(/C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)\N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F6N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)-methylidene]hydrazinecarboxylic acid t-butyl ester is a complex organic compound with significant potential in various fields, including medicinal chemistry and organic synthesis. Its unique structural features contribute to its biological activities, making it a subject of interest in scientific research.
Chemical Structure and Properties
The compound's structure includes a hydrazinecarboxylic acid moiety and a tert-butyl ester group, which enhance its stability and reactivity. The presence of trifluoromethyl groups is noteworthy as they can influence the compound's lipophilicity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl N-[[amino-[3,5-bis(trifluoromethyl)phenyl]methylidene]amino]carbamate |
| Molecular Formula | C₁₄H₁₅F₆N₃O₂ |
| CAS Number | 1053656-14-6 |
| Molecular Weight | 359.29 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and stabilization of transition states. This interaction can facilitate enzymatic reactions and influence metabolic pathways.
Anticancer Properties
Recent studies have explored the compound's potential as an anticancer agent. Research indicates that it may inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The trifluoromethyl groups are believed to enhance the compound's potency against tumor cells due to their electron-withdrawing effects, which can stabilize reactive intermediates during metabolic processes.
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. Its structural features allow it to penetrate bacterial cell walls effectively, leading to increased efficacy against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of cellular membranes and interference with essential metabolic functions.
Case Studies
- Anticancer Activity in Breast Cancer Cells : A study demonstrated that treatment with varying concentrations of the compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value determined at approximately 15 µM.
- Antimicrobial Efficacy Against Staphylococcus aureus : In vitro tests revealed that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus, indicating its potential as a therapeutic agent for bacterial infections.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with hydrazinecarboxylic acid tert-butyl ester under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry have confirmed the structure and purity of the synthesized compound.
Comparative Biological Studies
A comparative analysis of similar compounds has shown that those with trifluoromethyl substitutions often exhibit enhanced biological activities compared to their non-fluorinated counterparts. This trend underscores the significance of fluorine atoms in modulating pharmacological properties.
| Compound | IC50 (µM) | MIC (µg/mL) |
|---|---|---|
| This compound | 15 | 32 |
| Similar Non-fluorinated Compound | 30 | 64 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous derivatives:
Key Findings from Comparative Analysis :
Electronic Effects: The 3,5-bis(CF₃)phenyl group in the target compound induces stronger electron-withdrawing effects compared to 4-Cl or 4-OCH₃ substituents. This enhances electrophilicity at the hydrazine nitrogen, favoring nucleophilic substitution or condensation reactions .
Synthetic Utility :
- The tert-butyl ester group in all compounds serves as a protective moiety for carboxylic acids, enabling selective deprotection under mild acidic conditions (e.g., TFA) .
- The 3,5-bis(CF₃)phenyl variant is synthesized via copper-catalyzed coupling reactions, as evidenced by similar protocols for trifluoromethyl-substituted intermediates .
Biological Relevance :
- 3,5-bis(CF₃)phenyl derivatives are prevalent in antiviral and anticancer agents due to their resistance to oxidative metabolism. For example, the patent EP 4 374 877 A2 highlights trifluoromethyl-substituted pyridines as key motifs in kinase inhibitors .
- 4-Cl and 4-OCH₃ analogs are less common in drug discovery but serve as precursors in agrochemicals or fluorescent probes .
Physicochemical Properties: The target compound’s higher molecular weight (~417 g/mol) and trifluoromethyl groups likely reduce aqueous solubility compared to the 4-OCH₃ derivative. However, this is offset by improved membrane permeability . The 2-phenoxyethyl variant exhibits intermediate polarity, making it suitable for formulations requiring balanced solubility and bioavailability.
Q & A
Q. What are the standard synthetic routes for preparing N'-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)-methylidene]hydrazinecarboxylic acid t-butyl ester?
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) and reductive amination. For example, analogous hydrazine derivatives are prepared by reacting trifluoromethyl-substituted benzylamines with nitroarenes under basic conditions, followed by catalytic hydrogenation to reduce nitro groups to amines . The tert-butyl ester group is introduced using Boc-protection strategies, such as coupling with Boc-anhydride in THF or dichloromethane .
Q. What purification methods are effective for isolating this compound?
Silica gel column chromatography (using gradients of ethyl acetate/hexane) is standard for isolating intermediates. Recrystallization from ethanol or THF is employed for final products, achieving >95% purity. For example, hydrazine derivatives with trifluoromethyl groups are purified via column chromatography followed by recrystallization .
Q. How is the compound characterized structurally?
1H/13C NMR and high-resolution mass spectrometry (HRMS) are essential for confirming molecular structure. Infrared (IR) spectroscopy verifies carbonyl (C=O, ~1700 cm⁻¹) and hydrazine (N–H, ~3300 cm⁻¹) functional groups. X-ray crystallography is used for unambiguous stereochemical confirmation in solid-state studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in hydrazine synthesis?
Optimization involves adjusting solvent polarity, temperature, and catalysts. For example, using THF instead of DMF in SNAr reactions improves solubility of trifluoromethyl-substituted intermediates, increasing yields by ~20% . Acidic conditions (e.g., HCl in ethanol) enhance cyclization efficiency in hydrazine formation . Kinetic studies using HPLC can identify rate-limiting steps, such as Boc-deprotection under mild acidic conditions .
Q. How are contradictions in spectroscopic data resolved during structural analysis?
Discrepancies between calculated and observed NMR shifts (e.g., for trifluoromethyl groups) are addressed via computational modeling (DFT calculations) to confirm electronic environments. Contradictions in HRMS data (e.g., isotopic patterns for Cl/F) require recalibration using internal standards like sodium formate .
Q. What strategies validate the compound’s stability under experimental conditions?
Stability is assessed via accelerated degradation studies (40°C, 75% RH for 4 weeks) with HPLC monitoring. The compound is sensitive to prolonged exposure to light and moisture, requiring storage at 2–8°C in amber vials . Degradation products (e.g., tert-butyl alcohol from ester hydrolysis) are identified via GC-MS .
Q. How is regioselectivity controlled in nucleophilic substitution reactions involving trifluoromethyl groups?
Steric and electronic effects dominate regioselectivity. For example, in SNAr reactions, electron-deficient 3,5-bis(trifluoromethyl)phenyl groups direct nucleophilic attack to the para position relative to the –CF3 substituents. Solvent effects (e.g., DMSO vs. THF) further modulate reactivity .
Q. What methods are used to evaluate the compound’s biological activity in multitarget assays?
In vitro assays include enzyme inhibition (e.g., acetylcholinesterase) and receptor binding studies (e.g., GPCRs). Hydrazine derivatives are screened for cytotoxicity (MTT assay) and pharmacokinetic properties (e.g., LogP via shake-flask method). Structural analogs show IC50 values <10 µM in kinase inhibition assays .
Q. How are intermediates handled to prevent decomposition during multistep synthesis?
Air-sensitive intermediates (e.g., free hydrazines) are stored under argon and reacted immediately. Boc-protected intermediates are stabilized by maintaining pH >7 during aqueous workups. Cold trapping (−20°C) prevents volatilization of trifluoromethyl-containing byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
